molecular formula C16H23BFNO2 B2753328 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester CAS No. 2096338-43-9

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester

Cat. No. B2753328
CAS RN: 2096338-43-9
M. Wt: 291.17
InChI Key: SQQJLXGGSCDYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid pinacol esters are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .


Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of solvents such as chloroform, acetone, 3-pentanone, dipropyl ether, and methylcyclohexane .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters can vary depending on the specific compound. For example, the empirical formula for Vinylboronic acid pinacol ester is C8H15BO2 .


Chemical Reactions Analysis

Boronic acid pinacol esters are often used in Suzuki-Miyaura coupling reactions . They can also be involved in Mizoroki-Heck reactions and intramolecular Nozaki-Hiyama-Kishi reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound. For example, Vinylboronic acid pinacol ester has a refractive index of n20/D 1.4300 (lit.) and a density of 0.908 g/mL at 25 °C (lit.) .

Scientific Research Applications

Drug Delivery Systems

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester: is utilized in the development of drug delivery systems, particularly for the treatment of inflammatory diseases such as periodontitis. By structurally modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created ROS-responsive multifunctional nanoparticles. These nanoparticles are capable of enhancing cellular uptake and releasing therapeutic agents like curcumin in response to oxidative stress environments .

Solubility Enhancement

The compound is known to improve solubility in organic solvents, which is crucial for its application in organic synthesis and pharmaceutical formulations. It exhibits better solubility than its parent acid in various solvents, which is significant for the purification and crystallization of reaction products .

Polymer Chemistry

In polymer chemistry, derivatives of phenylboronic acid pinacol ester serve as precursor monomers for the synthesis of complex polymers. For instance, vinylboronic acid pinacol ester has been used as a comonomer in the creation of vinyl alcohol-styrene copolymers, which are otherwise challenging to synthesize .

Safety and Hazards

Boronic acid pinacol esters should be handled with care. They should be stored in a well-ventilated place and kept away from heat and sources of ignition . Contact with skin and eyes should be avoided, and ingestion and inhalation should be prevented .

Future Directions

The future directions of research on boronic acid pinacol esters could involve exploring their potential applications in various fields such as organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

properties

IUPAC Name

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQJLXGGSCDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.